(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Lipophilicity Drug-likeness QSAR

Medicinal chemistry teams pursuing CNS programs often lack authenticated 2-alkyl-substituted benzodioxane building blocks with a free primary amine for late-stage diversification. This compound directly addresses that need. • Est. LogP ~2.4 facilitates BBB penetration for CNS programs. • Pre-installed C(2)-propyl enables parallel library synthesis via free primary amine. • Maps onto α2C antagonist pharmacophores for direct SAR exploration. • Authenticated sourcing with documented procurement pathway.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12979745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCC1(COC2=CC=CC=C2O1)CN
InChIInChI=1S/C12H17NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7-9,13H2,1H3
InChIKeySKRCBSVFWKLKHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine


(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (CAS 2059941-47-6) is a 1,4-benzodioxane derivative featuring a rare quaternary C(2)-propyl substitution pattern [1]. This heterocyclic primary amine (C₁₂H₁₇NO₂, MW 207.27 g/mol) distinguishes itself from the widely used unsubstituted 2-aminomethyl-1,4-benzodioxane parent scaffold (CAS 4442-59-5) by the presence of a lipophilic propyl appendage that modulates physicochemical properties while preserving the primary amine handle for downstream derivatization [1].

C(2)-quaternary propyl Unique lipophilic anchor absent in parent benzodioxane scaffold
Primary amine handle Free NH₂ for amidation, sulfonylation, reductive amination and urea synthesis
Regioisomeric specificity C(2)-substituted benzodioxane distinct from N-propyl regioisomer; enables differentiated SAR exploration

Why Generic Substitution Fails for 2-Propyl-1,4-benzodioxane Methanamine


Substituting the 2-propyl-quaternary-substituted benzodioxane methanamine with the commercially ubiquitous parent amine (CAS 4442-59-5) or the readily available N-propyl regioisomer (CAS 21398-65-2) results in fundamentally different molecular properties. The quaternary C(2)-propyl group in the target compound introduces steric bulk and enhanced lipophilicity that are absent in the unsubstituted parent, while the primary amine (vs. secondary amine in the N-propyl isomer) preserves a distinct hydrogen-bond donor capacity and nucleophilic reactivity profile [1]. These structural features directly impact receptor binding topology within the benzodioxane pharmacophore class, where both the substitution position and amine substitution state are critical determinants of α-adrenergic and serotonergic receptor subtype selectivity [2]. Generic interchange therefore leads to incomparable SAR outcomes and incompatible downstream synthetic pathways [1].

Target compound
C(2)-propyl quaternary center; primary amine (2 HBD)
Parent amine (CAS 4442-59-5)
Unsubstituted at C(2); LogP 0.92. Lacks engineered lipophilicity and may not map to CNS-relevant property space.
N-Propyl isomer (CAS 21398-65-2)
Secondary amine limits derivatization scope; different HBD count may shift receptor interaction topology.

Quantitative Evidence for 2-Propyl-benzodioxane Methanamine


Lipophilicity Enhancement vs Parent Benzodioxane

The 2-propyl substituent on the target compound substantially increases calculated lipophilicity compared to the unsubstituted parent 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5). The parent compound has an experimentally reported LogP of 0.92 [1]. Based on the Hansch π constant for an aliphatic propyl group (π ≈ +1.5) [2], the target compound is estimated to have a LogP of approximately 2.4, representing an ~8-fold increase in octanol-water partition coefficient [2]. This enhanced lipophilicity is predicted to improve passive membrane permeability and blood-brain barrier penetration compared to the parent scaffold [3].

Lipophilicity shift
Class-level
Est. LogP ~2.4 (Δ +1.5 from parent 0.92)
Supports CNS permeability research context
Hansch fragment estimation; experimental confirmation recommended
Lipophilicity Drug-likeness QSAR

C-Substitution vs N-Substitution: Receptor Binding Topology

The target compound (2-propyl-quaternary-substituted primary amine) is a structural isomer of the N-propyl derivative (CAS 21398-65-2, secondary amine) . In benzodioxane SAR, N-substitution of the methanamine group dramatically alters receptor selectivity: the seminal 1999 study by Birch et al. demonstrated that N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives achieve D₂ antagonist/5-HT₁A partial agonist activity with Ki values of 0.8 nM (D₂), 0.2 nM (D₃), and 0.2 nM (5-HT₁A) for the optimized lead compound 24, while simultaneously reducing affinity for α₁ adrenoceptors [1]. The 2-propyl target compound, bearing a free primary amine, preserves the hydrogen-bond donor capacity that is masked in N-substituted analogs, thereby offering a distinct binding topology that can be exploited for alternative receptor subtype selectivity profiles [2].

Amine substitution state
Class-level
Primary amine (2 HBD) vs. Secondary amine (1 HBD); distinct binding topology expected
Primary amine may enable differentiated receptor interaction geometries
Receptor binding data not yet reported for this specific compound
Structural isomerism SAR Pharmacophore

Primary Amine Derivatization vs N-Substituted Analogs

The target compound contains a free primary amine (NH₂) that serves as a versatile synthetic handle for downstream functionalization via amide coupling, reductive amination, sulfonamide formation, and urea synthesis [1]. In contrast, the N-propyl regioisomer (CAS 21398-65-2) bears a secondary amine with only one residual N–H for further derivatization, limiting synthetic scope . The parent unsubstituted 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5) has been widely employed as a building block for N-substituted derivatives targeting D₂/5-HT₁A receptors , but lacks the lipophilic C(2)-propyl group that the target compound provides. The combination of a free primary amine with an engineered lipophilic quaternary center makes the target compound a uniquely versatile intermediate for constructing focused libraries of benzodioxane-based bioactive molecules [1].

Derivatization scope
Data to verify
Acylation, sulfonylation, reductive amination, urea synthesis accessible via primary amine
Versatile synthetic handle for focused library construction
Supplier-reported scope; experimental validation under specific coupling conditions to confirm
Synthetic chemistry Derivatization Building block

Application Scenarios for 2-Propyl-benzodioxane Methanamine


CNS Lead Generation Using Lipophilic Benzodioxane Scaffold

The estimated LogP of ~2.4 (vs. 0.92 for the parent scaffold) positions the target compound as a superior starting point for CNS programs requiring blood-brain barrier penetration [1]. Medicinal chemistry teams pursuing D₂/5-HT₁A dual-mechanism antipsychotic leads can utilize this compound as a late-stage diversification intermediate, leveraging the free primary amine for parallel library synthesis while the pre-installed C(2)-propyl group provides favorable physicochemical properties without additional synthetic steps [2].

α₂C-Adrenergic Antagonist Development

Benzodioxane derivatives bearing 2-substitution patterns have been patented as α₂C-adrenergic receptor antagonists for peripheral and central nervous system indications [1]. The 2-propyl-quaternary-substituted primary amine structure of this compound maps onto the pharmacophore described in patent families covering 2-(1-heteroarylpiperazin-4-yl)methyl-1,4-benzodioxane α₂C antagonists [1], making it a suitable advanced intermediate for synthesizing and screening novel α₂C-selective ligands.

Academic SAR of Benzodioxane Receptor Subtypes

The target compound provides a unique opportunity to systematically probe the impact of C(2)-alkyl substitution on α₁-adrenoreceptor subtype selectivity (α₁A, α₁B, α₁D) and 5-HT₁A receptor affinity, complementing the extensively studied N-substituted benzodioxane methanamine series [1]. Academic groups investigating the role of the dioxane C(2) position in receptor recognition can employ this compound to generate data that fills a critical gap in the current benzodioxane SAR literature [1].

Custom Synthesis for Compound Library Construction

Available through Enamine (catalog EN300-329101) [1], this compound is positioned as a premium research chemical for laboratories requiring a structurally authenticated, high-purity 2-substituted benzodioxane building block that is not commercially available from mainstream catalog suppliers. The documented sourcing pathway and pricing transparency facilitate procurement planning for grant-funded academic research and early-stage drug discovery projects [1].

Application
Selection Property
Validation Focus
CNS permeability research
Estimated LogP ~2.4; C(2)-propyl lipophilicity
Permeability assay confirmation, brain penetration models
α2C adrenoceptor antagonist research
2-substituted benzodioxane pharmacophore
Receptor binding and selectivity profiling
Academic benzodioxane SAR
C(2)-alkyl quaternary center vs. N-substituted literature analogs
α1-adrenoceptor and 5-HT1A subtype selectivity
Custom compound library building block
Structurally authenticated, high-purity primary amine
Sourcing pathway verification, lot-specific purity assessment
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